molecular formula C21H23N7O B2861790 (4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1286726-83-7

(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2861790
CAS No.: 1286726-83-7
M. Wt: 389.463
InChI Key: SIIOFTLLVJSLNL-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 2-methyl-p-tolylamino group at position 6 and a piperazine ring at position 3. The piperazine moiety is further linked to a pyrimidin-2-yl methanone group.

Properties

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-4-6-17(7-5-15)26-18-14-19(25-16(2)24-18)27-10-12-28(13-11-27)21(29)20-22-8-3-9-23-20/h3-9,14H,10-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIOFTLLVJSLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyrimidine-Piperazine Derivatives

  • Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (Compound 46): Replaces the pyrimidin-2-yl methanone group with a furan-2-yl carbonyl and substitutes the p-tolylamino group with a phenyl-thienopyrimidine system.
  • 1-{5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidin-4-yl}-4-[(furan-2-yl)carbonyl]piperazine: Incorporates a thienopyrimidine core and a phenylsulfanylmethyl substituent, which may confer metabolic stability but reduce aqueous solubility compared to the target compound .

Pyrimidine-Based Antivirals (NNRTIs)

  • Atevirdine: Contains a methoxyindole group instead of p-tolylamino, linked to a pyridinyl-piperazine scaffold. This substitution reduces molecular weight (377.44 g/mol) but compromises LogP (-4.95), indicating lower membrane permeability .
  • Etravirine: Features a bromine and cyano group on the pyrimidine ring, increasing molecular weight (434.27 g/mol) and polarity, which may enhance target specificity but limit oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Calculated LogP Solubility (mg/mL) Key Substituents Biological Activity
Target Compound ~480 (estimated) ~2.1 (estimated) <0.1 (predicted) p-Tolylamino, pyrimidin-2-yl methanone GPCR modulation (hypothesized)
Furan-2-yl[...]methanone (Compound 46) 494.19 3.5 0.05 Phenyl-thienopyrimidine, furan GPR55 antagonist
Atevirdine 377.44 -4.95 12.0 Methoxyindole, pyridinyl-piperazine Antiviral (HIV-1)
Etravirine 434.27 -4.75 5.0 Bromine, cyano groups Antiviral (HIV-1)

Key Observations :

  • The target compound’s p-tolylamino group likely improves lipophilicity (estimated LogP ~2.1) compared to Atevirdine’s polar methoxyindole (LogP -4.95), favoring better tissue penetration.
  • The absence of bulky electronegative groups (e.g., bromine in Etravirine) may reduce metabolic instability in the target compound.

Pharmacological Activity and Target Selectivity

  • However, the target’s pyrimidin-2-yl methanone group may offer enhanced hydrogen-bonding interactions compared to Compound 46’s furan moiety .
  • Antiviral Activity: Unlike Dapivirine and Etravirine, which target HIV reverse transcriptase, the absence of cyano or trimethylamino groups in the target compound suggests divergent therapeutic applications, possibly in oncology or inflammation .

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